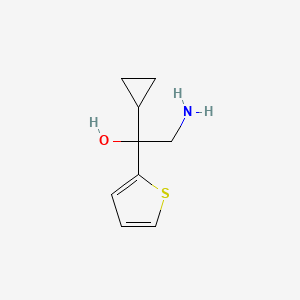
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, also known as ACPTE, is a cyclopropyl thienyl-containing amino alcohol. It is a synthetic compound that has been studied for its potential applications in various scientific research fields. ACPTE has a unique chemical structure that makes it a candidate for use in a variety of biological and chemical systems.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2-thiophenecarboxaldehyde, cyclopropanecarboxylic acid, ammonia, sodium borohydride, hydrochloric acid, sodium hydroxide, ethanol
Reaction
Step 1: Condensation of 2-thiophenecarboxaldehyde with cyclopropanecarboxylic acid in the presence of ammonia to form 2-thienylcyclopropanecarboxaldehyde, Step 2: Reduction of 2-thienylcyclopropanecarboxaldehyde with sodium borohydride in ethanol to form 2-thienylcyclopropanemethanol, Step 3: Cyclization of 2-thienylcyclopropanemethanol with hydrochloric acid to form 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, Step 4: Neutralization of the reaction mixture with sodium hydroxide
Wissenschaftliche Forschungsanwendungen
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has been studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of a variety of compounds, including peptides, polymers, and small molecules. It has also been used as a starting material in the synthesis of a number of biologically active compounds, including drugs and drug candidates. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has also been studied for its potential applications in drug delivery systems, as well as for its ability to interact with biomolecules and cellular targets.
Wirkmechanismus
The mechanism of action of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is not well understood. However, it is known that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can interact with various biomolecules and cellular targets, such as proteins and enzymes. It is believed that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can bind to these targets and modulate their activity.
Biochemische Und Physiologische Effekte
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can modulate the activity of a number of enzymes, including cytochrome P450, which is involved in the metabolism of a number of drugs. 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has also been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is a relatively stable compound and can be stored for long periods of time without significant degradation. This makes it an ideal candidate for use in lab experiments. However, 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
Future research on 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol will focus on further understanding its mechanism of action and potential applications in drug delivery systems. Additionally, further research will be conducted to explore its potential applications in the synthesis of new compounds, such as peptides and polymers. Finally, further research will be conducted to explore its potential applications in the treatment of various diseases and disorders.
Eigenschaften
IUPAC Name |
2-amino-1-cyclopropyl-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWWUXYCZAGBEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

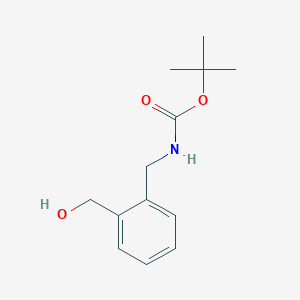
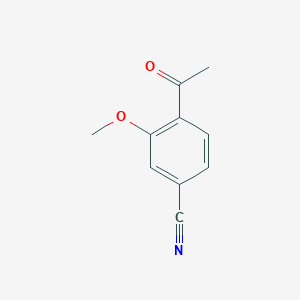
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
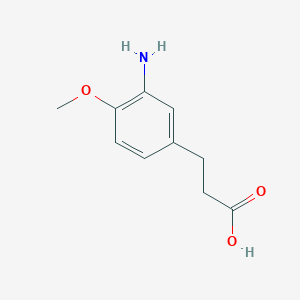
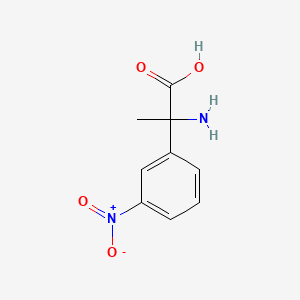

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

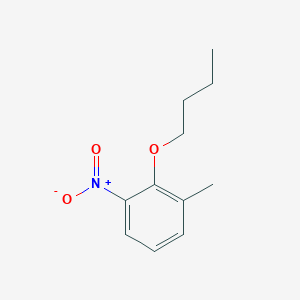



![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
